molecular formula C16H16N4OS B5781301 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide

Cat. No. B5781301
M. Wt: 312.4 g/mol
InChI Key: RUXQCVPNTHTOFG-UHFFFAOYSA-N
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Description

“2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide” is a chemical compound with a molecular formula of C13H13N5O2S . It has an average mass of 303.340 Da and a monoisotopic mass of 303.079010 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate, which are commonly used in over-the-counter sleep aids .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 567.4±60.0 °C at 760 mmHg, and a flash point of 297.0±32.9 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives, including “2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide”, have been studied as promising anticancer agents . They have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The compounds were evaluated using the MTT assay, and some showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antimicrobial Activities

1,2,4-triazole derivatives have been found to possess antimicrobial activities . The compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines . Some of these compounds showed good or moderate activities against the test microorganisms .

Antifungal Activities

The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds, including “2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide”, is associated with antifungal activities .

Anti-inflammatory Agents

Some 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives have been associated with anti-inflammatory activities .

Chemotherapy

High nitrogen-containing heterocyclic compounds, such as 1,2,4-triazole derivatives, have been used in chemotherapy . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .

Propellants, Explosives, and Pyrotechnics

Due to their high nitrogen content, 1,2,4-triazole derivatives have found applications in propellants, explosives, and pyrotechnics .

Safety and Hazards

While specific safety and hazard information for “2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. Triazole derivatives can cause irritation and damage to the eyes, skin, respiratory system, and digestive system .

Future Directions

The future research directions for “2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide” and similar compounds could involve further exploration of their potential medicinal properties, particularly their anticancer activities . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and mechanisms of action.

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide, are often associated with antimicrobial and anticancer activities .

Mode of Action

The mode of action of 1,2,4-triazole derivatives involves interaction with their targets leading to changes in cellular processes . For instance, when these compounds target the heme protein, they inhibit the demethylation process, disrupting the synthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to cell death, providing the compound’s antimicrobial effect .

Biochemical Pathways

The biochemical pathways affected by 1,2,4-triazole derivatives are primarily related to the synthesis of ergosterol . By inhibiting the 14α-demethylation of lanosterol, these compounds disrupt the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the cell membrane . This deficiency can cause increased membrane permeability and leakage of essential cellular components, ultimately leading to cell death .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of similar 1,2,4-triazole derivatives are often optimized to enhance bioavailability and therapeutic efficacy .

Result of Action

The result of the action of 1,2,4-triazole derivatives is typically cell death, resulting from the disruption of vital cellular processes . For instance, the inhibition of ergosterol synthesis can lead to increased membrane permeability and leakage of essential cellular components . This disruption can result in the death of microbial cells, providing the compound’s antimicrobial effect .

Action Environment

The action environment can significantly influence the efficacy and stability of 1,2,4-triazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

properties

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-11-18-19-16(20(11)2)22-10-15(21)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXQCVPNTHTOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

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